molecular formula C13H13ClN2 B3063203 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine CAS No. 6115-67-9

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B3063203
CAS No.: 6115-67-9
M. Wt: 232.71 g/mol
InChI Key: PUKKYURTEBJMKJ-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H13ClN2. It is a derivative of acridine, a heterocyclic organic compound.

Mechanism of Action

Target of Action

The primary target of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Mode of Action

This compound acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, prolonging the effect of acetylcholine .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the action of AChE . This results in an increased concentration of acetylcholine at cholinergic synapses, enhancing the transmission of nerve impulses. The compound may also interact with the N-methyl-D-aspartate (NMDA) receptor , acting as an antagonist .

Pharmacokinetics

Similar compounds like tacrine have been shown to have low bioavailability and therapeutic index, and greater liver toxicity, which greatly limits their application .

Result of Action

The inhibition of AChE by this compound leads to an increased concentration of acetylcholine at cholinergic synapses. This enhances the transmission of nerve impulses, which can improve symptoms of conditions like Alzheimer’s disease . Some tetrahydroacridine derivatives have also shown antitumor activity against the liver cancer (HEPG2) tumor cell line .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry, at room temperature for optimal stability . The compound’s efficacy can also be affected by factors such as the patient’s metabolic rate, the presence of other drugs, and individual genetic variations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine typically involves the reaction of 5-chloro-2-aminobenzonitrile with cyclohexanone in the presence of zinc chloride as a catalyst. The reaction is carried out at 120°C for 16 hours, followed by cooling and filtration to obtain the desired product . Another method involves the use of hydrazine hydrate and n-butanol as solvents, with the reaction mixture being refluxed for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, which can have enhanced biological activity or different physical properties .

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro substituent enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroacridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKKYURTEBJMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210043
Record name Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6115-67-9
Record name Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006115679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-1,2,3,4-tetrahydro-9-acridinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE32NYP4EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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